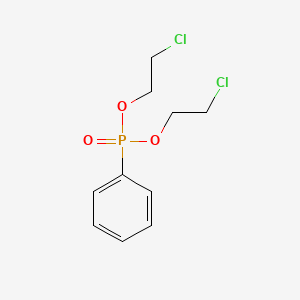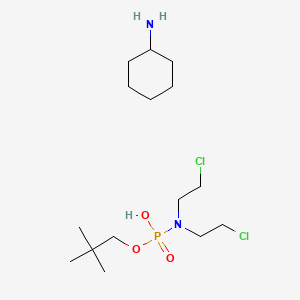
2-Hydroxy-1-(4-methoxyphenyl)-2-(methylsulfanyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-1-(4-methoxyphenyl)-2-(methylsulfanyl)ethan-1-one is an organic compound with a complex structure that includes a hydroxy group, a methoxyphenyl group, and a methylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1-(4-methoxyphenyl)-2-(methylsulfanyl)ethan-1-one typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzaldehyde with methylthioglycolate under basic conditions to form the intermediate product. This intermediate is then subjected to further reactions, such as oxidation and hydrolysis, to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-1-(4-methoxyphenyl)-2-(methylsulfanyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-keto-1-(4-methoxyphenyl)-2-(methylsulfanyl)ethan-1-one, while reduction could produce 2-hydroxy-1-(4-methoxyphenyl)-2-(methylsulfanyl)ethanol.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-1-(4-methoxyphenyl)-2-(methylsulfanyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism by which 2-Hydroxy-1-(4-methoxyphenyl)-2-(methylsulfanyl)ethan-1-one exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant activity may be due to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-1-(4-methoxyphenyl)ethan-1-one: Lacks the methylsulfanyl group, which may affect its chemical reactivity and biological activity.
1-(4-Methoxyphenyl)-2-(methylsulfanyl)ethan-1-one: Lacks the hydroxy group, which may influence its solubility and interaction with biological targets.
2-Hydroxy-1-(4-methylphenyl)-2-(methylsulfanyl)ethan-1-one: Has a methyl group instead of a methoxy group, potentially altering its chemical properties and applications.
Uniqueness
2-Hydroxy-1-(4-methoxyphenyl)-2-(methylsulfanyl)ethan-1-one is unique due to the presence of both the hydroxy and methylsulfanyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
13603-51-5 |
|---|---|
Molekularformel |
C10H12O3S |
Molekulargewicht |
212.27 g/mol |
IUPAC-Name |
2-hydroxy-1-(4-methoxyphenyl)-2-methylsulfanylethanone |
InChI |
InChI=1S/C10H12O3S/c1-13-8-5-3-7(4-6-8)9(11)10(12)14-2/h3-6,10,12H,1-2H3 |
InChI-Schlüssel |
IWHKLMYUEDUNQL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)C(O)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(Benzyloxy)carbonyl]glycyl-L-alanyl-L-alanine](/img/structure/B14711606.png)

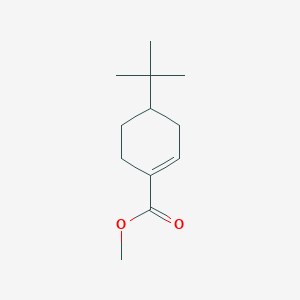
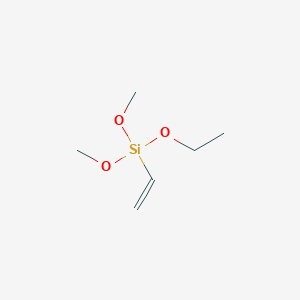
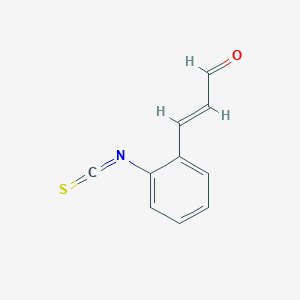



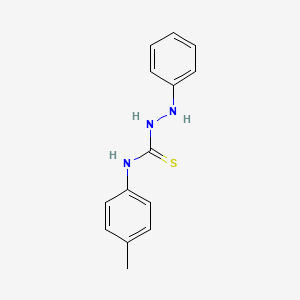
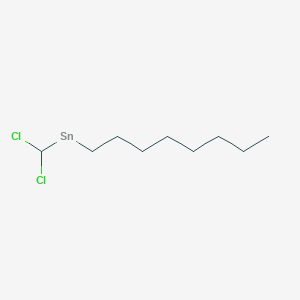
![1-[4-(2-Aminoethyl)phenyl]propan-1-one;hydrochloride](/img/structure/B14711674.png)
